molecular formula C20H18ClN3O3S B11360565 5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11360565
M. Wt: 415.9 g/mol
InChI Key: JKVWRVSENZXSPU-UHFFFAOYSA-N
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Description

5-CHLORO-N-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methylphenyl, and methanesulfonyl groups.

Preparation Methods

The synthesis of 5-CHLORO-N-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the chloro, methylphenyl, and methanesulfonyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-CHLORO-N-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or protein interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanesulfonyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 5-CHLORO-N-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrimidine ring. Similar compounds include:

  • 3-CHLORO-N-(3-METHYLPHENYL)BENZAMIDE
  • 3-CHLORO-N-(4-METHYLPHENYL)BENZAMIDE
  • 3-CHLORO-N-(2-METHYLPHENYL)BENZAMIDE These compounds share some structural similarities but differ in their substitution patterns and functional groups, leading to different chemical and biological properties.

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

5-chloro-N-(3-methylphenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O3S/c1-13-5-3-7-15(9-13)12-28(26,27)20-22-11-17(21)18(24-20)19(25)23-16-8-4-6-14(2)10-16/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

JKVWRVSENZXSPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C)Cl

Origin of Product

United States

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